5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
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Overview
Description
5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where chlorine or iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
Uniqueness
5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine stands out due to its unique halogen substitution pattern, which enhances its reactivity and potential biological activities. The presence of both chlorine and iodine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H3ClIN5 |
---|---|
Molecular Weight |
295.47 g/mol |
IUPAC Name |
5-chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C5H3ClIN5/c6-3-4(7)9-1-2-10-5(8)11-12(2)3/h1H,(H2,8,11) |
InChI Key |
QACSBCIUFGBGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N2C1=NC(=N2)N)Cl)I |
Origin of Product |
United States |
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